molecular formula C13H22O2 B3026100 10-Methyldodec-2-en-4-olide

10-Methyldodec-2-en-4-olide

Cat. No.: B3026100
M. Wt: 210.31 g/mol
InChI Key: OFMQUACVCCNBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

10-Methyldodec-2-en-4-olide plays a crucial role in biochemical reactions, particularly due to its antibacterial activity. It interacts with several enzymes and proteins within microbial cells. For instance, it has been shown to inhibit the growth of Botrytis cinerea, Saccharomyces cerevisiae, Staphylococcus aureus, and Micrococcus luteus . The nature of these interactions often involves the disruption of cell wall synthesis or interference with essential metabolic pathways, leading to the inhibition of microbial growth.

Cellular Effects

The effects of this compound on various cell types are profound. In bacterial cells, it disrupts normal cellular processes, leading to cell death. This compound influences cell signaling pathways by inhibiting quorum sensing, a critical process for bacterial communication and biofilm formation . Additionally, this compound can alter gene expression patterns, leading to the downregulation of genes essential for cell survival and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and thus disrupting essential biochemical pathways. For example, it can inhibit enzymes involved in cell wall synthesis, leading to weakened cell walls and eventual cell lysis . Additionally, this compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it exhibits strong antibacterial activity, but its effectiveness can diminish due to degradation or the development of microbial resistance. Studies have shown that this compound remains stable under certain conditions but may degrade under prolonged exposure to light or heat . Long-term effects on cellular function include persistent inhibition of growth and metabolic activity in susceptible microbial strains.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to host tissues . Threshold effects observed in studies indicate that there is a narrow therapeutic window where the compound is both effective and safe.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase, affecting the synthesis and degradation of fatty acids . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich regions, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to be in proximity to its target enzymes and biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyldodec-2-en-4-olide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furanone intermediate, which undergoes cyclization to form the lactone ring .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Streptomyces species. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 10-Methyldodec-2-en-4-olide can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Methyldodec-2-en-4-olide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Methyldodec-2-en-4-olide
  • 6-Methyldodec-2-en-4-olide
  • 7-Methyldodec-2-en-4-olide

Comparison: 10-Methyldodec-2-en-4-olide is unique due to its specific methyl group position, which influences its biological activity and chemical reactivity. Compared to its analogs, it exhibits higher antibacterial and antifungal efficacy, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(6-methyloctyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMQUACVCCNBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.